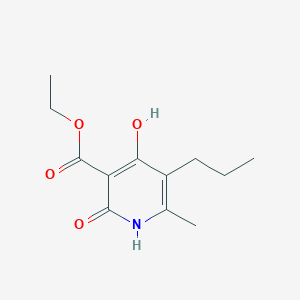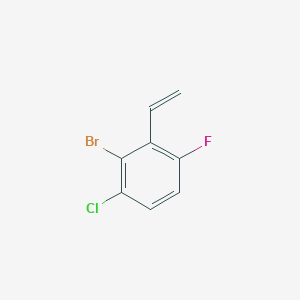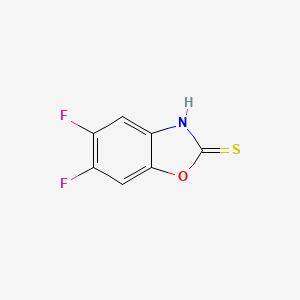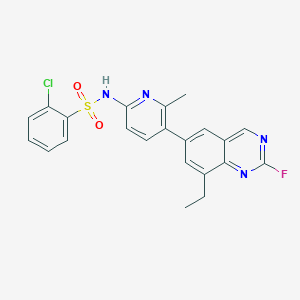
N-methoxy-N-methylundeca-5,8-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methylundeca-5,8-diynamide is a synthetic compound belonging to the class of alkylamides. Alkylamides are known for their diverse biological activities and are often found in natural sources such as plants. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and two triple bonds at positions 5 and 8 of the undecane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methylundeca-5,8-diynamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undec-5,8-diyne and N-methoxy-N-methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-methoxy-N-methylundeca-5,8-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
科学的研究の応用
N-methoxy-N-methylundeca-5,8-diynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-methoxy-N-methylundeca-5,8-diynamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.
Modulating Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- N-isobutyl-2,6,8-decatrienamide
- N-isobutyl-2-undecene-8,10-diynamide
- N-isobutyl-2,4,8,10,12-tetradecapentaenamide
Uniqueness
N-methoxy-N-methylundeca-5,8-diynamide is unique due to its specific structural features, such as the presence of methoxy and methyl groups and the positioning of the triple bonds. These characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
N-methoxy-N-methylundeca-5,8-diynamide |
InChI |
InChI=1S/C13H19NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h4,7,10-12H2,1-3H3 |
InChIキー |
XMVJTAQBBOBRQH-UHFFFAOYSA-N |
正規SMILES |
CCC#CCC#CCCCC(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


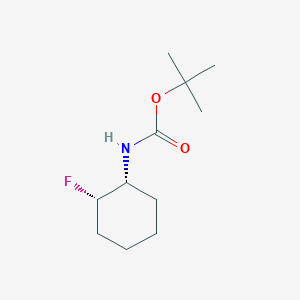

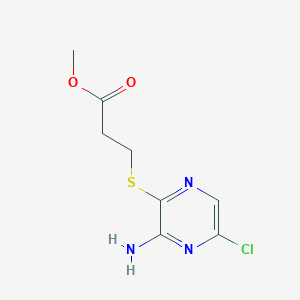
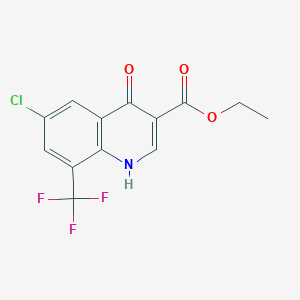
![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)

